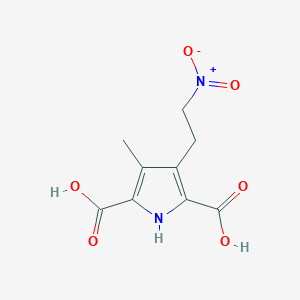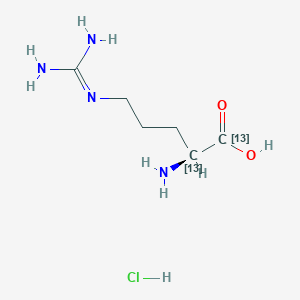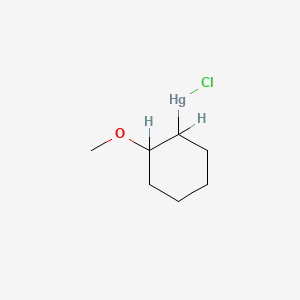![molecular formula C26H16N2O2S B15074924 N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE is a complex organic compound that features a cyano group attached to a phenyl ring, which is further connected to a benz[de]anthracene moiety through a sulfanyl-acetamide linkage
Métodos De Preparación
The synthesis of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of the benz[de]anthracene core This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the attachment of the cyano-phenyl group through a coupling reaction, such as Suzuki coupling .
Análisis De Reacciones Químicas
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the benz[de]anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .
Comparación Con Compuestos Similares
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can be compared with other similar compounds, such as:
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide group.
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-METHYLAMINE: Similar structure but with a methylamine group instead of an acetamide group. The uniqueness of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H16N2O2S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H16N2O2S/c27-14-16-5-3-6-17(13-16)28-24(29)15-31-23-12-11-19-18-7-1-2-8-20(18)26(30)22-10-4-9-21(23)25(19)22/h1-13H,15H2,(H,28,29) |
Clave InChI |
WBTLLPSATGFNIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)NC5=CC=CC(=C5)C#N)C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


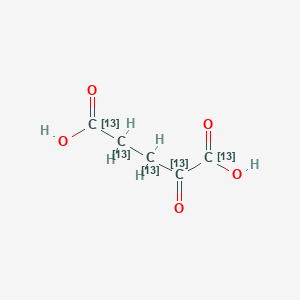
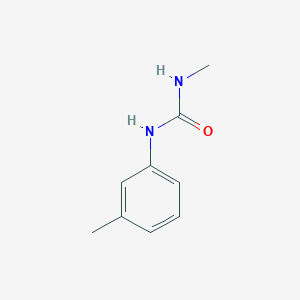
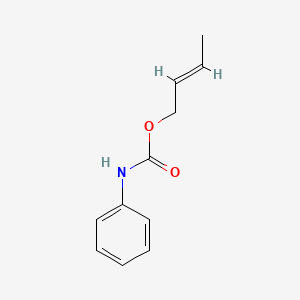

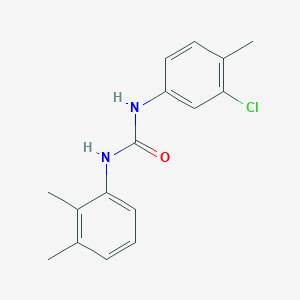

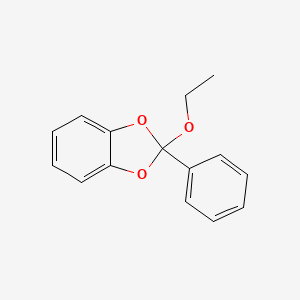
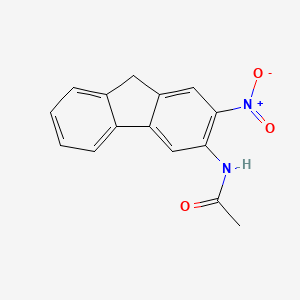
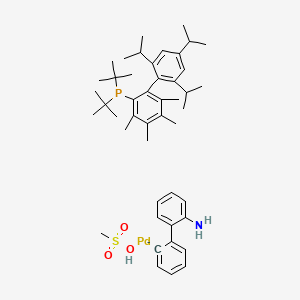
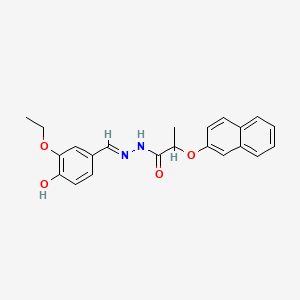
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
